molecular formula C17H14ClNO4 B11948972 Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate CAS No. 853347-80-5

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B11948972
CAS No.: 853347-80-5
M. Wt: 331.7 g/mol
InChI Key: QYWNAVMRPCIOPQ-DHZHZOJOSA-N
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Description

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a synthetic organic compound that features a furan ring substituted with a 5-chloro-2-methoxyphenyl group and a cyanoacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 5-Chloro-2-Methoxyphenyl Group: The furan ring is then substituted with a 5-chloro-2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Cyanoacrylate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a bioactive compound.

    Industry: Utilized in the production of adhesives and coatings due to its cyanoacrylate moiety.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A simpler cyanoacrylate compound used in adhesives.

    5-Chloro-2-methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring, used in medicinal chemistry.

    Furan derivatives: Compounds containing the furan ring, used in various chemical and biological applications.

Uniqueness

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyanoacrylate moiety makes it particularly useful in adhesive applications, while the substituted furan ring offers opportunities for further functionalization and exploration in medicinal chemistry.

Properties

CAS No.

853347-80-5

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

ethyl (E)-3-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C17H14ClNO4/c1-3-22-17(20)11(10-19)8-13-5-7-16(23-13)14-9-12(18)4-6-15(14)21-2/h4-9H,3H2,1-2H3/b11-8+

InChI Key

QYWNAVMRPCIOPQ-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)C#N

Origin of Product

United States

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